![molecular formula C18H18N4S B14087135 N-Benzyl-N-ethyl-4-[(E)-(1,3-thiazol-2-yl)diazenyl]aniline CAS No. 102300-50-5](/img/structure/B14087135.png)
N-Benzyl-N-ethyl-4-[(E)-(1,3-thiazol-2-yl)diazenyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanamine, N-ethyl-N-[4-[2-(2-thiazolyl)diazenyl]phenyl]- is a complex organic compound with a unique structure that includes a benzenemethanamine core, an ethyl group, and a thiazolyl diazenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-ethyl-N-[4-[2-(2-thiazolyl)diazenyl]phenyl]- typically involves multiple steps, starting with the preparation of the benzenemethanamine core. This is followed by the introduction of the ethyl group and the thiazolyl diazenyl substituent. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, N-ethyl-N-[4-[2-(2-thiazolyl)diazenyl]phenyl]- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzenemethanamine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Benzenemethanamine, N-ethyl-N-[4-[2-(2-thiazolyl)diazenyl]phenyl]- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N-ethyl-N-[4-[2-(2-thiazolyl)diazenyl]phenyl]- involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Benzenemethanamine, N-ethyl-N-[4-[2-(2-thiazolyl)diazenyl]phenyl]- include:
- Benzenemethanamine, N-ethyl-
- Benzenemethanamine, 4-methyl-
- Benzenemethanamine, N-methyl-
Uniqueness
What sets Benzenemethanamine, N-ethyl-N-[4-[2-(2-thiazolyl)diazenyl]phenyl]- apart from these similar compounds is its unique thiazolyl diazenyl substituent, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
102300-50-5 |
|---|---|
Molecular Formula |
C18H18N4S |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-benzyl-N-ethyl-4-(1,3-thiazol-2-yldiazenyl)aniline |
InChI |
InChI=1S/C18H18N4S/c1-2-22(14-15-6-4-3-5-7-15)17-10-8-16(9-11-17)20-21-18-19-12-13-23-18/h3-13H,2,14H2,1H3 |
InChI Key |
XJBZXJACMZSCHF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


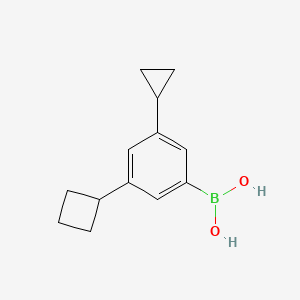
![4-Chloro-3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B14087061.png)
![5-(4-Ethoxyphenyl)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B14087062.png)
![(E)-N'-((E)-2-methyl-3-phenylallylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide](/img/structure/B14087064.png)
![2-[2-(4-Methoxyphenyl)ethyl]-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087079.png)
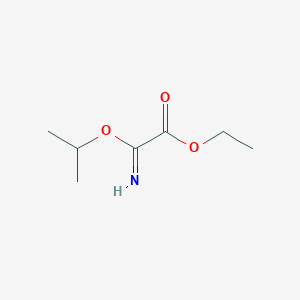
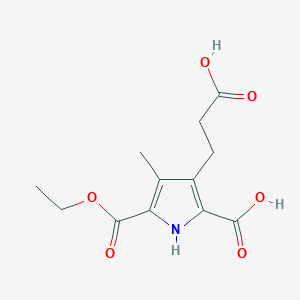
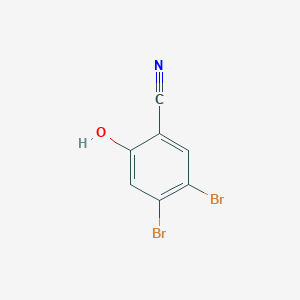
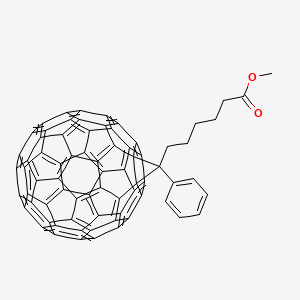
![4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]oxadiazole](/img/structure/B14087109.png)
![Tert-butyl 4-(4-{[(benzyloxy)carbonyl]amino}phenyl)piperidine-1-carboxylate](/img/structure/B14087115.png)
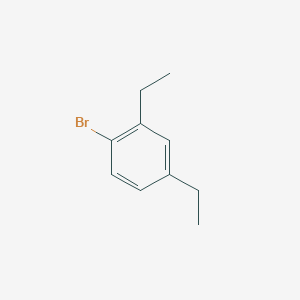
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-(2-methoxyethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087131.png)
![1-(2,3-Dimethoxyphenyl)-2-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087143.png)
